molecular formula C8H12N2O2 B13614989 2-Amino-2-(6-methoxypyridin-3-yl)ethan-1-ol

2-Amino-2-(6-methoxypyridin-3-yl)ethan-1-ol

Cat. No.: B13614989
M. Wt: 168.19 g/mol
InChI Key: SJUXJJWKCNDGED-UHFFFAOYSA-N
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Description

®-2-Amino-2-(6-methoxypyridin-3-yl)ethanol is a chiral compound with a pyridine ring substituted with a methoxy group at the 6-position and an aminoethanol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(6-methoxypyridin-3-yl)ethanol typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxypyridine-3-carboxaldehyde.

    Reductive Amination: The carboxaldehyde undergoes reductive amination with an appropriate amine, such as ®-2-aminoethanol, in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-(6-methoxypyridin-3-yl)ethanol may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated purification systems can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-2-Amino-2-(6-methoxypyridin-3-yl)ethanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

®-2-Amino-2-(6-methoxypyridin-3-yl)ethanol is used as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structural features allow it to interact with various biological targets.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a promising candidate for drug design.

Industry

In the industrial sector, ®-2-Amino-2-(6-methoxypyridin-3-yl)ethanol can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(6-methoxypyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol: The enantiomer of the compound, which may have different biological activities.

    2-Amino-2-(6-methoxypyridin-3-yl)ethanol: The racemic mixture of the compound.

    2-Amino-2-(3-methoxypyridin-6-yl)ethanol: A positional isomer with the methoxy group at a different position on the pyridine ring.

Uniqueness

®-2-Amino-2-(6-methoxypyridin-3-yl)ethanol is unique due to its specific chiral configuration and the position of the methoxy group on the pyridine ring. These features contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-amino-2-(6-methoxypyridin-3-yl)ethanol

InChI

InChI=1S/C8H12N2O2/c1-12-8-3-2-6(4-10-8)7(9)5-11/h2-4,7,11H,5,9H2,1H3

InChI Key

SJUXJJWKCNDGED-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C(CO)N

Origin of Product

United States

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